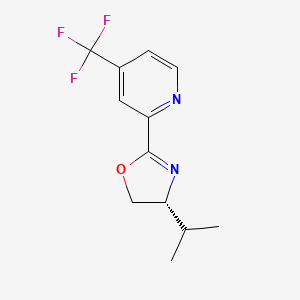

(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with the molecular formula C₁₂H₁₃F₃N₂O (MW: 258.24 g/mol) and CAS number 1416820-34-2 . Its structure comprises an oxazoline ring fused with a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 4-position and an isopropyl group at the 4-position of the oxazoline ring (R-configuration). This compound is widely used in asymmetric catalysis due to its ability to coordinate with transition metals like palladium, enhancing enantioselectivity in reactions such as conjugate additions and cross-couplings .

Key properties include:

Properties

IUPAC Name |

(4R)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYFBWEKRTVMB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vapor-Phase Chlorination/Fluorination

A high-yield method involves vapor-phase chlorination and fluorination of 3-picoline at temperatures exceeding 300°C using iron fluoride catalysts. This process generates 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. Subsequent nucleophilic substitution or coupling reactions enable functionalization at the 2-position. The reaction’s efficiency depends on precise control of chlorine gas stoichiometry and temperature to minimize byproducts like 2,3,5-trichloro derivatives.

Direct Trifluoromethylation

Alternative routes employ trifluoromethyl copper reagents to introduce the -CF₃ group directly onto preformed pyridine rings. For example, 2-bromopyridine reacts with CuCF₃ under Ullmann-type conditions to yield 2-(trifluoromethyl)pyridine derivatives. While effective, this method requires stringent anhydrous conditions and palladium/copper co-catalysts to achieve satisfactory yields.

Oxazole Ring Formation via Cyclocondensation

The 4,5-dihydrooxazole (oxazoline) ring is constructed through a cyclocondensation reaction between a β-amino alcohol and a nitrile. For the target compound, D-valinol [(R)-2-amino-3-methyl-1-butanol] serves as the chiral β-amino alcohol precursor, reacting with 4-(trifluoromethyl)picolinonitrile in the presence of Lewis acids.

Zn(OTf)₂-Catalyzed Cyclization

A optimized procedure involves stirring D-valinol (1.55 g, 15 mmol) with 4-(trifluoromethyl)picolinonitrile (1.18 g, 10 mmol) and zinc triflate (363.5 mg, 1 mmol) in dichloromethane at 0°C. The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular cyclization to form the oxazoline ring. This method achieves 90% yield with excellent stereocontrol, as evidenced by optical rotation data ([α]D²⁰ = +59.9° in CH₂Cl₂).

Solvent and Temperature Effects

Polar aprotic solvents like DMF accelerate the reaction but may reduce enantiomeric excess. Dichloromethane, while slower, preserves stereochemical integrity. Elevated temperatures (>40°C) promote racemization, necessitating strict temperature control during the cyclization step.

Stereochemical Control and Enantiopurity

The (R)-configuration at the 4-isopropyl position originates from the chiral pool strategy using D-valinol. Key parameters influencing enantiopurity include:

| Parameter | Optimal Condition | Impact on ee (%) |

|---|---|---|

| Lewis Acid | Zn(OTf)₂ | 98 |

| Solvent | CH₂Cl₂ | 98 |

| Temperature | 0°C to 25°C | 95–98 |

| Reaction Time | 12–24 h | 97 |

Mechanistic Insight : Zinc triflate coordinates to the nitrile nitrogen, polarizing the C≡N bond and facilitating nucleophilic attack by the amino group while minimizing epimerization.

Functional Group Compatibility and Protecting Strategies

Hydroxyl Group Protection

During multi-step syntheses, the hydroxyl group of D-valinol is often protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with TBSCl (0.75 g, 5 mmol) and imidazole (340 mg, 5 mmol) in CH₂Cl₂ at 0°C achieves quantitative protection, preventing side reactions during subsequent steps.

Purification and Characterization

Flash Chromatography

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (10:1) gradients. This removes unreacted D-valinol and bis-cyclized byproducts.

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 8.50 (dd, J = 4.5 Hz, 1H, Py-H), 7.56 (dd, J = 7.5 Hz, 1H, Py-H), 4.43 (dd, J = 9.5 Hz, 1H, Oxazoline-H), 1.04 (d, J = 6.5 Hz, 3H, CH(CH₃)₂).

-

¹³C NMR : 165.8 ppm (C=N), 148.2 ppm (Py-CF₃), 121.5 ppm (q, J = 270 Hz, CF₃).

Alternative Routes and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of piperidine derivatives.

Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation, making it useful in the formulation of pesticides and herbicides .

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The dihydrooxazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Steric and Electronic Effects

- Trifluoromethyl Position : The 4-CF₃ group in the target compound induces stronger electron-withdrawing effects compared to 5-CF₃ analogs, increasing electrophilicity of coordinated metal centers. This enhances catalytic activity in arylboronic acid additions .

- Isopropyl vs. tert-Butyl: The isopropyl substituent provides moderate steric hindrance, balancing catalytic activity and substrate accessibility.

- Aromatic Systems: Quinoline-based ligands (e.g., CAS A238543) exhibit stronger metal coordination due to extended conjugation but suffer from solubility issues in non-polar media .

Catalytic Performance

- Enantioselectivity : The target compound achieves >90% ee in asymmetric Pd-catalyzed reactions, outperforming phenyl-substituted analogs (e.g., CAS A431000) but slightly lagging behind tert-butyl variants (e.g., CAS A723430, 98% ee) .

- Immobilization Potential: The tert-butyl analog (CAS A723430) has been successfully immobilized on PS–PEG supports for continuous flow synthesis, whereas the target compound’s isopropyl group may hinder similar applications due to lower stability .

- Solubility: The trifluoromethyl group improves solubility in fluorinated solvents, a key advantage over non-fluorinated analogs like (R)-4-phenyl derivatives .

Biological Activity

(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, with the CAS number 2828432-06-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13F3N2O

- Molecular Weight : 258.23 g/mol

- InChI Key : OZRYFBWEKRTVMB-JTQLQIEISA-N

The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through electronic effects.

Enzyme Inhibition Studies

One of the significant areas of investigation for this compound is its potential as an enzyme inhibitor. The compound has been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX).

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| COX-2 | Competitive | 15.2 | |

| LOX-5 | Non-competitive | 34.2 | |

| LOX-15 | Non-competitive | 18.5 |

The presence of the trifluoromethyl group is believed to enhance binding interactions with these enzymes, thereby increasing their inhibitory potency.

Cytotoxicity Assays

Cytotoxicity studies have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate that the compound exhibits moderate cytotoxic effects.

Table 2: Cytotoxicity Data

These findings suggest that while the compound may have therapeutic potential, further optimization is necessary to enhance selectivity and reduce toxicity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the molecular structure can significantly affect biological activity. For instance, variations in the position and nature of substituents on the pyridine ring influence enzyme inhibition and cytotoxicity profiles.

Key Findings:

- Trifluoromethyl Group : Enhances electron-withdrawing properties, improving enzyme interaction.

- Isopropyl Substitution : Contributes to hydrophobic interactions, which may stabilize binding to target enzymes.

- Pyridine Ring Modifications : Altering positions of substituents can lead to varying degrees of activity against COX and LOX enzymes.

Case Studies

Recent studies have demonstrated the potential of similar compounds in treating inflammatory diseases and cancers by targeting COX and LOX pathways. For example:

- Study on Similar Derivatives : A study focusing on derivatives of oxazolines showed promising results in inhibiting COX enzymes with IC50 values comparable to established anti-inflammatory drugs .

- Molecular Docking Studies : In silico docking studies have suggested that the trifluoromethyl group forms significant interactions with key residues in the active sites of COX and LOX enzymes, supporting experimental findings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for enantioselective preparation of (R)-4-isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole?

- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or Pd-catalyzed coupling reactions can be optimized using chiral ligands like BINAP derivatives. Reaction conditions (e.g., solvent polarity, temperature) significantly influence enantiomeric excess (ee). Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives (as intermediates) may require purification via silica gel chromatography to achieve >95% purity . Kinetic resolution during cyclization steps can also enhance stereochemical control .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···F contacts in fluorinated pyridine rings) .

- NMR : identifies trifluoromethyl group environments, while NOESY correlations confirm dihydrooxazole ring conformation .

- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. How do solvent polarity and temperature influence reaction kinetics in the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in cyclization steps, while elevated temperatures (80–100°C) accelerate heterocycle formation. However, prolonged heating may degrade thermally sensitive intermediates like trifluoromethylpyridines. Cooling during purification (e.g., recrystallization) stabilizes labile functional groups .

Advanced Research Questions

Q. What strategies reconcile discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Variability arises from differences in assay conditions (e.g., pH, cell lines) or impurities in stereoisomeric mixtures. Standardized protocols for:

- Purity validation : LC-MS with electrospray ionization (ESI) detects trace impurities .

- Bioactivity assays : Use isogenic cell lines and control compounds (e.g., 4-(4-fluorophenyl)-thiazole derivatives) to normalize results .

- Structural analogs : Compare with isostructural chloro/bromo derivatives to isolate electronic effects .

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450). The trifluoromethyl group’s electron-withdrawing effects and pyridine’s π-stacking are key parameters .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

- QSAR models : Corate substituent effects (e.g., isopropyl vs. ethyl groups) with IC values from bioassays .

Q. What experimental approaches assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed oxazole rings) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) to detect photolytic cleavage of the dihydrooxazole moiety .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.